molecular formula C16H19NO2 B193034 N-Benzyl-2-(2-methoxyphenoxy)ethylamine CAS No. 3246-03-5

N-Benzyl-2-(2-methoxyphenoxy)ethylamine

Cat. No.: B193034
CAS No.: 3246-03-5
M. Wt: 257.33 g/mol
InChI Key: SZDYRZVWNVIYGO-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-methoxyphenoxy)ethylamine is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (C6H5CH2-) attached to an ethylamine group (C2H5NH2) that is further connected to a methoxyphenoxy group (C7H7O3) .


Physical and Chemical Properties Analysis

This compound is a colorless or light yellow liquid . As mentioned earlier, it has a molecular weight of 257.33 and a molecular formula of C16H19NO2 .

Scientific Research Applications

NMDA Receptor Channel Blockers

N-Benzyl-2-(2-methoxyphenoxy)ethylamine derivatives have been studied for their potential as NMDA receptor channel blockers, especially in the context of neurological conditions like stroke. One study found that a specific compound from this class showed significant promise in decreasing the size of brain infarction in a thrombosis model, suggesting its potential as a lead compound for designing treatments against stroke (Saiki et al., 2013).

Neuroleptic Activity

Research on benzamide derivatives of this compound has revealed their inhibitory effects on apomorphine-induced stereotyped behavior in rats. These compounds, particularly the benzamides of 1-benzyl-3-aminopyrrolidine, displayed a strong correlation between their structure and neuroleptic activity, indicating their potential for treating psychosis with fewer side effects (Iwanami et al., 1981).

Local Anaesthetic Properties

Several derivatives of this compound have demonstrated promising local anaesthetic properties. The local anaesthetic activity and duration of action of these compounds were assessed in vivo, showing shorter durations of motor paralysis compared to the standard, without apparent systemic or local side effects (al-Saadi & Sneader, 1993).

Serotonin Autoreceptors

A series of derivatives of this compound were tested for their ability to suppress the spontaneous firing of single dorsal raphe serotonergic neurons in rats, indicating their interaction with serotonin autoreceptors. These findings suggest potential applications in modulating serotonergic activity (Rogawaski & Aghajanian, 1981).

Properties

IUPAC Name

N-benzyl-2-(2-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-9-5-6-10-16(15)19-12-11-17-13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDYRZVWNVIYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186199
Record name N-Benzyl-2-(2-methoxyphenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3246-03-5
Record name N-Benzyl-2-(2-methoxyphenoxy)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3246-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-(2-methoxyphenoxy)ethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-(2-methoxyphenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, N-[2-(2-methoxyphenoxy)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-BENZYL-2-(2-METHOXYPHENOXY)ETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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